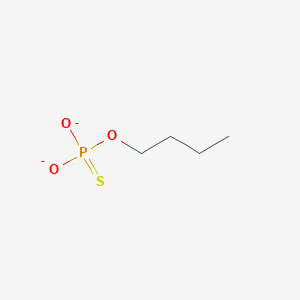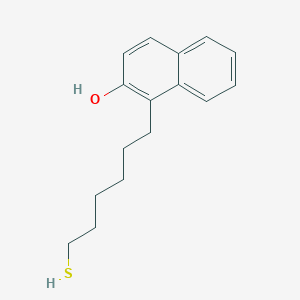
1-Undecylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecylpyridin-1-ium iodide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is often used in various chemical and industrial applications. Its structure consists of a pyridinium ring substituted with an undecyl group and an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Undecylpyridin-1-ium iodide can be synthesized through the alkylation of pyridine with 1-iodoundecane. The reaction typically involves heating pyridine with 1-iodoundecane in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the alkyl halide, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Undecylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metathesis reactions often involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the iodide ion.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1-Undecylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: Employed in the study of membrane proteins and as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-undecylpyridin-1-ium iodide primarily involves its surfactant properties. The long alkyl chain allows the compound to interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. In biological systems, it can target microbial cell membranes, causing leakage of cellular contents and ultimately cell death. The pyridinium ring can also interact with various molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Undecylpyridin-1-ium iodide can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar structure but with a cetyl (hexadecyl) group instead of an undecyl group. It is widely used as an antiseptic in mouthwashes.
Benzalkonium chloride: Contains a benzyl group and is commonly used as a disinfectant and preservative.
Tetrabutylammonium iodide: Has four butyl groups and is used as a phase transfer catalyst.
The uniqueness of this compound lies in its specific alkyl chain length, which imparts distinct surfactant properties and influences its interaction with biological membranes and other molecular targets.
Eigenschaften
CAS-Nummer |
90265-08-0 |
|---|---|
Molekularformel |
C16H28IN |
Molekulargewicht |
361.30 g/mol |
IUPAC-Name |
1-undecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C16H28N.HI/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;/h10,12-13,15-16H,2-9,11,14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VCXDJUBLFZZKIS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC[N+]1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

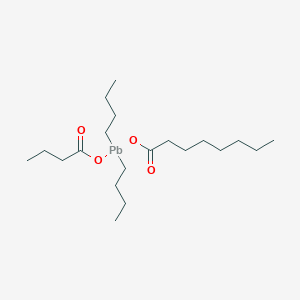
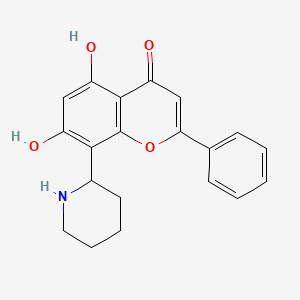
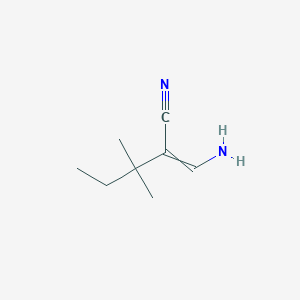
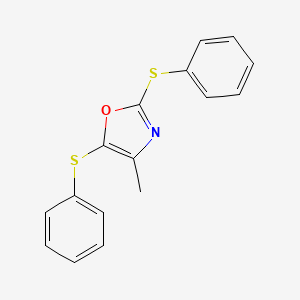
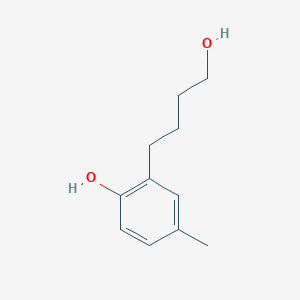
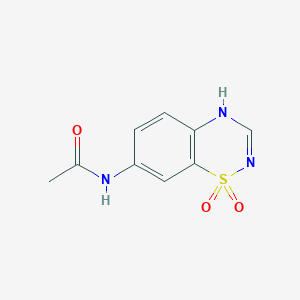
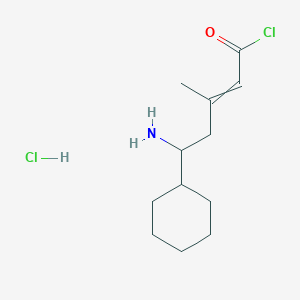
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
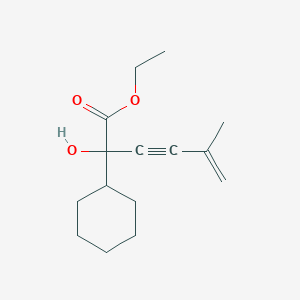
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
